molecular formula C21H13ClF3N3O2S2 B2834859 N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261020-61-4

N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2834859
M. Wt: 495.92
InChI Key: XQCPZJFNKZFTET-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and state under standard conditions.



Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed during these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include its acidity or basicity, redox potential, and reactivity with other chemicals.


Scientific Research Applications

Synthesis and Molecular Characterization

Studies on compounds with similar structural motifs, such as sulfanylacetamides and pyrimidine derivatives, often focus on their synthesis and molecular characterization. For example, researchers have developed methods for synthesizing sulfonamide derivatives, aiming to design potent antitumor agents with low toxicity. These compounds have been evaluated for their therapeutic potential, demonstrating high antitumor activity in some cases Z. Huang, Z. Lin, J. Huang, 2001.

Biological Activity and Drug Development

Another area of research involves investigating the biological activity of these compounds, particularly their potential as antimalarial, antiviral, and anticancer agents. Studies have identified that certain pyrido[1,2-a]pyrimidin-4-ones, for instance, show moderate antimalarial activity against specific strains of Plasmodium falciparum, indicating their potential in drug development for malaria treatment U. Mane, D. Mohanakrishnan, D. Sahal, P. Murumkar, R. Giridhar, M. Yadav, 2014.

Molecular Docking and Pharmacokinetics

Research also delves into molecular docking studies to understand how these compounds interact with biological targets, such as enzymes or receptors, which could elucidate their mechanisms of action. For instance, compounds based on benzothiazolinone acetamide analogs have been examined for their ligand-protein interactions, revealing potential for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and natural bond orbital analysis suggesting various possible intramolecular interactions Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, I. Yildiz, 2020.

Photovoltaic Efficiency and NLO Activity

The non-linear optical (NLO) activity of synthesized compounds is also a focus area, with studies analyzing their potential in photovoltaic applications. The investigation into the electronic properties and photochemical modeling of benzothiazolinone acetamide analogs underscores their utility in the development of efficient photovoltaic systems Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, I. Yildiz, 2020.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or new methods of synthesizing it more efficiently or with a higher yield.


Please note that this is a general approach and the specific details would depend on the compound . For a specific compound like the one you mentioned, a detailed literature search would be required to gather this information. If the compound is novel or not widely studied, experimental studies might be needed to gather this information.


properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O2S2/c22-15-5-11(1-2-16(15)25)9-26-18(29)10-32-21-27-17-3-4-31-19(17)20(30)28(21)14-7-12(23)6-13(24)8-14/h1-8H,9-10H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCPZJFNKZFTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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